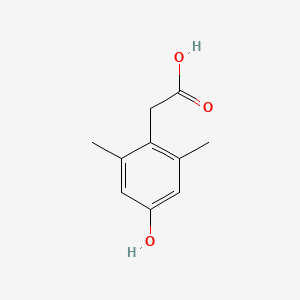

2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid

Description

Contextualizing the Broader Significance of Arylacetic Acid Derivatives in Chemical Sciences

Arylacetic acid derivatives represent a pivotal class of organic compounds with profound importance in medicinal chemistry and organic synthesis. Historically, this class is most recognized for its contributions to the development of non-steroidal anti-inflammatory drugs (NSAIDs). galtrx.comdovepress.comarapc.com The journey of NSAIDs began with the use of salicylate-containing willow bark in ancient times, leading to the synthesis of acetylsalicylic acid (aspirin) in 1897. galtrx.comnih.gov This spurred the development of a multitude of other arylacetic acid derivatives, such as ibuprofen (B1674241) and diclofenac, which have become mainstays in pain and inflammation management. arapc.compharmacy180.com

The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. galtrx.comualberta.ca The discovery of COX-1 and COX-2 isoforms in the 1990s further refined the development of more selective inhibitors with potentially fewer gastrointestinal side effects. galtrx.comdovepress.com

Beyond their medicinal applications, arylacetic acids are versatile building blocks in organic synthesis. Their carboxylic acid and activated methylene (B1212753) groups allow for a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

Historical Trajectories of Discovery and Initial Academic Inquiry into 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid

Specific details regarding the historical discovery and initial academic inquiry into this compound are not well-documented in prominent scientific literature. It is plausible that this compound was first synthesized as part of broader investigations into substituted arylacetic acids, likely in the mid to late 20th century, following the surge in NSAID research. arapc.comualberta.ca The synthesis of such compounds is often a systematic process where different substituents are placed on the aromatic ring to explore their effects on chemical properties and biological activity.

The lack of extensive early literature suggests that this compound may not have exhibited exceptionally potent or commercially viable properties in initial screenings compared to other analogues that went on to become major drugs. However, the advancement of analytical techniques and a deeper understanding of biological pathways may warrant a re-evaluation of this and other lesser-known arylacetic acid derivatives.

Fundamental Structural Attributes and Their Implications for Research Paradigms of this compound

| Feature | Structural Component | Potential Implications |

| Backbone | Phenylacetic Acid | Provides the acidic character and a reactive methylene group. The carboxylic acid can participate in esterification, amidation, and salt formation. The methylene group can be a site for further functionalization. |

| Hydroxyl Group | para-Hydroxyl | Increases polarity and the potential for hydrogen bonding. Can act as a proton donor and may be involved in antioxidant activity through radical scavenging. It can also be a site for etherification or esterification. |

| Methyl Groups | ortho-Dimethyl | Provide steric hindrance around the acetic acid side chain and the adjacent ring carbons. This can influence the molecule's conformation and its ability to interact with biological targets. The electron-donating nature of methyl groups can also affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. |

The interplay of these structural attributes suggests several research paradigms. The presence of the phenolic hydroxyl group, for instance, opens avenues for investigating its antioxidant potential. nih.govmdpi.com The steric bulk from the ortho-methyl groups could lead to selective interactions with specific enzymes or receptors, a strategy often employed in drug design to enhance target specificity.

Identification of Unexplored Avenues and Existing Gaps in the Academic Literature Pertaining to this compound

A thorough review of the academic literature reveals a significant gap in the specific investigation of this compound. While the broader class of arylacetic acids is well-studied, this particular substituted analogue remains largely uncharacterized. This lack of data presents numerous opportunities for future research.

Key Unexplored Avenues:

Synthesis and Characterization: While plausible synthetic routes can be devised based on known organic chemistry principles, detailed studies on optimized synthesis, purification, and full spectroscopic characterization (NMR, IR, Mass Spectrometry) are lacking.

Biological Activity Screening: A comprehensive screening of its biological activities is a major unexplored area. This could include its potential as an anti-inflammatory agent (COX-1/COX-2 inhibition), an antioxidant, an anticancer agent, or its activity against other biological targets.

Physicochemical Properties: Detailed studies on its physicochemical properties such as pKa, solubility, and lipophilicity are needed to understand its potential for drug development.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogues, by modifying the position and nature of the substituents, would provide valuable SAR data and could lead to the discovery of compounds with enhanced activity or improved properties.

The absence of dedicated research on this compound represents a clear gap in the scientific literature. Its unique structural combination warrants further investigation to fully elucidate its chemical and biological potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBSZAKDLWLFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276298 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21354-74-5 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21354-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,6-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxy 2,6 Dimethylphenyl Acetic Acid

Established Synthetic Routes for 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid

The construction of the this compound molecule can be approached through several multi-step synthetic protocols. These routes often begin with readily available starting materials and involve a series of well-established chemical transformations.

Multi-Step Synthesis Protocols and Reaction Mechanisms

A plausible and effective route for the synthesis of this compound is the Willgerodt-Kindler reaction. mdma.cherowid.orgwikipedia.org This reaction is particularly useful for converting aryl alkyl ketones into the corresponding phenylacetic acids. The synthesis would likely commence with 2,6-dimethylphenol (B121312), a commercially available starting material.

The proposed multi-step synthesis is as follows:

Friedel-Crafts Acylation of 2,6-Dimethylphenol: The initial step would involve the acylation of 2,6-dimethylphenol to introduce an acetyl group, forming 4-acetyl-2,6-dimethylphenol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses an acylating agent like acetyl chloride or acetic anhydride (B1165640). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. Due to the directing effects of the hydroxyl and methyl groups, the acylation is expected to occur predominantly at the para-position.

Willgerodt-Kindler Reaction: The resulting 4-acetyl-2,6-dimethylphenol can then be subjected to the Willgerodt-Kindler reaction. mdma.cherowid.orgwikipedia.orgresearchgate.net This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine. The reaction proceeds through the formation of an intermediate thioamide, in this case, 2-(4-hydroxy-2,6-dimethylphenyl)-1-morpholino-1-thioxoethane. The mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and oxidations leads to the thioamide at the terminal position of the alkyl chain. wikipedia.org

Hydrolysis of the Thioamide: The final step is the hydrolysis of the thioamide intermediate to yield the desired carboxylic acid, this compound. This hydrolysis can be carried out under either acidic or basic conditions, for instance, by refluxing with an aqueous solution of sulfuric acid or sodium hydroxide. mdma.cherowid.org

An alternative established route could involve the following steps:

Protection of the Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of 2,6-dimethylphenol could first be protected, for example, as a methyl ether (forming 2,6-dimethylanisole).

Side-Chain Introduction: A two-carbon side chain could then be introduced. This might be achieved through various methods, such as Friedel-Crafts acylation followed by reduction, or through chloromethylation followed by cyanation and subsequent hydrolysis.

Deprotection: The final step would be the cleavage of the protecting group to reveal the free hydroxyl group, yielding the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of multi-step syntheses can be significantly improved by optimizing the reaction conditions for each step. For the proposed Willgerodt-Kindler route, several parameters can be adjusted to enhance yield and selectivity.

In the Friedel-Crafts acylation step, the choice of Lewis acid catalyst, solvent, and reaction temperature can influence the outcome. While aluminum chloride is common, other Lewis acids could be employed to potentially improve selectivity and reduce side reactions.

For the Willgerodt-Kindler reaction itself, the reaction time can be substantial. However, the use of phase-transfer catalysis (PTC) has been shown to dramatically decrease the required reaction time. researchgate.netsciencemadness.org For instance, the addition of a catalyst like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) can accelerate the reaction, leading to the formation of the thioamide in a much shorter period. sciencemadness.org The subsequent hydrolysis step can also be optimized by adjusting the concentration of the acid or base and the reaction temperature and duration.

Below is an interactive data table summarizing typical conditions and outcomes for the Willgerodt-Kindler reaction based on analogous substrates.

| Starting Material | Amine | Catalyst | Reaction Time (h) | Hydrolysis Conditions | Yield (%) | Reference |

| Acetophenone | Morpholine | None | 2 | 50% H₂SO₄, 10h | 84 | mdma.ch |

| p-Methoxyacetophenone | Morpholine | None | 5 | 10% alcoholic NaOH, 10h | - | erowid.org |

| Various Acetophenones | Morpholine | TEBA (PTC) | 5 | Basic | 80 | sciencemadness.org |

Development of Novel Catalytic Approaches in the Preparation of this compound

Modern synthetic chemistry is increasingly focused on the development of novel catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of this compound.

Application of Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis offers powerful tools for the construction of the substituted aromatic core of the target molecule. While not a complete synthetic route in themselves, these reactions could be key steps in a larger synthetic plan.

For instance, a cross-coupling reaction could be envisioned to construct the basic carbon skeleton. A suitably functionalized phenol (B47542) or benzene (B151609) derivative could be coupled with a reagent that provides the acetic acid side chain. For example, a Suzuki coupling could be used to couple a boronic acid derivative of the aromatic ring with a haloacetic acid ester.

More directly, recent advances have shown the utility of nickel-catalyzed para-selective carboxylation of phenols. rsc.org This method uses a Ni(dppf)Cl₂ catalyst and 1,10-phenanthroline (B135089) as a ligand, with carbon tetrabromide as the carbon source, followed by reaction in methanol (B129727). This could potentially be adapted to introduce a carboxyl group or a precursor to the acetic acid side chain directly onto the 2,6-dimethylphenol ring at the desired position.

The following table presents data on nickel-catalyzed carboxylation of various phenol substrates, illustrating the potential of this approach.

| Phenol Substrate | Catalyst | Ligand | Yield (%) | p/o ratio | Reference |

| Phenol | Ni(dppf)Cl₂ | 1,10-phenanthroline | 73 | 9.5:1 | rsc.org |

| o-Cresol | Ni(dppf)Cl₂ | 1,10-phenanthroline | 75 | >20:1 | rsc.org |

| 2,6-Dimethylphenol | Ni(dppf)Cl₂ | 1,10-phenanthroline | 68 | - | rsc.org |

Biocatalytic and Chemoenzymatic Strategies for Synthesis

Biocatalysis and chemoenzymatic approaches offer environmentally benign and highly selective alternatives to traditional chemical synthesis. acs.orgresearchgate.net For the synthesis of hydroxyphenylacetic acids, several biocatalytic routes have been explored.

One strategy involves the use of engineered microorganisms, such as Escherichia coli, to convert renewable starting materials into valuable aromatic compounds. acs.org For example, pathways have been constructed in E. coli to produce 4-hydroxyphenylacetic acid from lignin-related compounds like p-coumaric acid. acs.org A similar approach could potentially be developed for this compound by selecting or engineering enzymes that can process a suitably substituted precursor.

Another avenue involves the use of specific enzymes for key transformations. For instance, p-hydroxyphenylacetate (HPA) 3-hydroxylase (HPAH) is an enzyme that can hydroxylate 4-hydroxyphenylacetic acid. acs.org While this particular enzyme acts at the 3-position, the principle of using hydroxylases for regioselective C-H activation is well-established. It might be possible to discover or engineer an enzyme capable of acting on a precursor to introduce the hydroxyl group at the desired position. A chemoenzymatic approach could involve a chemical synthesis of 2-(2,6-dimethylphenyl)acetic acid, followed by a highly selective enzymatic hydroxylation to install the phenol group.

Functional Group Interconversions and Derivatization Strategies of this compound

Once synthesized, this compound can undergo a variety of functional group interconversions and derivatization reactions to produce a range of other molecules. These transformations can target the carboxylic acid, the phenolic hydroxyl group, or the aromatic ring.

The carboxylic acid group is a versatile functional handle. It can be:

Reduced to the corresponding primary alcohol, 2-(4-hydroxy-2,6-dimethylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Esterified by reaction with an alcohol under acidic conditions to form various esters.

Converted to an amide by reaction with an amine, often activated first as an acyl chloride or by using coupling reagents.

Transformed into an acyl halide (e.g., an acyl chloride) using reagents like thionyl chloride (SOCl₂), which can then be used in Friedel-Crafts acylations or other nucleophilic acyl substitution reactions.

The phenolic hydroxyl group can also be modified through several common reactions:

Alkylation to form ethers, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Acylation to form esters, typically by reaction with an acyl chloride or anhydride in the presence of a base.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, making it susceptible to further electrophilic substitution, such as nitration or halogenation, at the remaining vacant positions.

Derivatization is also a key strategy for the analysis of phenolic acids. For techniques like gas chromatography-mass spectrometry (GC-MS), the polarity of the hydroxyl and carboxylic acid groups must be reduced. This is typically achieved through silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound. nih.govdntb.gov.ua

The following table lists some potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Carboxylic Acid | Esterification | Methanol, H⁺ | Methyl Ester |

| Carboxylic Acid | Amidation | Ammonia, Heat | Primary Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Phenolic Hydroxyl | Etherification | Methyl Iodide, K₂CO₃ | Methyl Ether |

| Phenolic Hydroxyl | Esterification | Acetic Anhydride | Acetate Ester |

| Both | Silylation (for GC-MS) | BSTFA, TMCS | Di-TMS Derivative |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for enhancing the pharmacokinetic properties of a lead compound.

Esterification can be achieved under various conditions. For instance, reaction with alcohols in the presence of an acid catalyst such as sulfuric acid or by using coupling agents can yield the corresponding esters. nih.gov A green and efficient method for esterification involves the use of KPF6 as a promoter, which works well for a wide range of carboxylic acids and alcohols, providing good to excellent yields. nih.gov

Amidation , the formation of an amide bond, is another key transformation. Direct condensation with amines can be facilitated by coupling agents. Boric acid has emerged as a green and effective catalyst for the direct amidation of carboxylic acids, offering high chemoselectivity, particularly for primary amines when both primary and secondary amine functionalities are present. orgsyn.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Product |

|---|---|---|---|---|

| This compound | Methanol | Esterification | H₂SO₄ | Methyl 2-(4-hydroxy-2,6-dimethylphenyl)acetate |

| This compound | Benzylamine | Amidation | Boric Acid | N-Benzyl-2-(4-hydroxy-2,6-dimethylphenyl)acetamide |

| This compound | Ethanol | Esterification | KPF₆ | Ethyl 2-(4-hydroxy-2,6-dimethylphenyl)acetate |

Selective Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another avenue for structural diversification. Its reactivity allows for selective modifications, provided the carboxylic acid moiety is appropriately protected, often as an ester, to prevent intramolecular reactions.

Selective O-alkylation or O-acylation of the phenolic hydroxyl can be performed. For instance, selective methylation can be achieved, though care must be taken to avoid reaction at the carboxylic acid. Protecting the other hydroxyl groups, for example by benzylation, can be an effective strategy for achieving selective methylation of a specific hydroxyl group. researchgate.net Differentiating between aliphatic alcohols and the more acidic phenol group is a common challenge, and strategies for both selective arylation and acylation have been reported. nih.gov

Electrophilic Aromatic Substitution and Directed Metalation on the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The hydroxyl and methyl groups are activating and ortho-, para-directing. wikipedia.orglibretexts.org Given that the para position is occupied, electrophilic attack is directed to the ortho positions relative to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS) or bromine in the presence of a Lewis acid catalyst. youtube.comacs.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Directed ortho-metalation (DoM) provides a powerful and regioselective method for functionalizing the aromatic ring. organic-chemistry.orgbaranlab.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. For this compound, the hydroxyl group, after conversion to a suitable directing group like an O-carbamate, can direct metalation to the 3 and 5 positions.

Chemo-, Regio-, and Stereoselective Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound with high levels of control over the chemical, regional, and spatial arrangement of functional groups is a significant area of research. mdpi.comrsc.orgresearchgate.net

Rational Design Principles for Novel this compound Derivatives

The design of novel derivatives is often guided by structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how modifications to the chemical structure affect its biological activity. For example, SAR analysis might indicate that the presence of hydroxyl groups on the phenyl ring is beneficial for a particular biological activity. nih.gov Computational tools can be used to predict the properties of designed molecules, such as their adherence to Lipinski's rule of five, which helps in assessing their potential as orally active drugs. nih.gov

Asymmetric Synthesis Approaches for Chiral Analogues

The introduction of chirality into analogues of this compound can lead to compounds with distinct biological properties. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govnih.govresearchgate.net This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govrsc.org For instance, asymmetric additions of nucleophiles to α,β-unsaturated ketones, catalyzed by chiral organocatalysts, can be employed to create chiral centers. rsc.org The development of versatile stereoselective routes allows for late-stage diversification, providing access to a wide variety of conformationally restricted analogues. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. mdpi.comacs.org This involves the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. acs.org

Key green chemistry principles relevant to the synthesis of this compound and its derivatives include:

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels. acs.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. acs.org Boric acid catalysis in amidation is a good example. orgsyn.org

Safer Solvents and Auxiliaries: Using environmentally benign solvents or, where possible, conducting reactions in the absence of a solvent. mdpi.com

Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. pageplace.de

The development of sustainable synthetic routes is an ongoing effort in chemical research, aiming to produce valuable compounds like this compound in a more environmentally responsible manner.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 2 4 Hydroxy 2,6 Dimethylphenyl Acetic Acid and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of organic molecules in solution and the solid state.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid.

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) couplings, which are crucial for identifying adjacent protons within the molecule. For instance, the protons of the methyl groups would show correlations to the aromatic protons on the phenyl ring. A COSY spectrum displays the ¹H NMR spectrum on both axes, with cross-peaks indicating J-coupled protons sdsu.edu.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC, and its predecessor HMQC, correlates the chemical shifts of protons directly bonded to carbon atoms. This technique is fundamental for assigning the carbon signals based on their attached, and usually pre-assigned, protons. It provides a direct one-bond ¹H-¹³C connectivity map sdsu.eduhmdb.ca.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the acetic acid moiety and the substituted carbons of the aromatic ring, by observing their correlations with nearby protons sdsu.eduyoutube.com. For example, the protons of the methylene (B1212753) group (-CH₂-) would show an HMBC correlation to the carbonyl carbon and to the aromatic carbons at positions 2 and 6.

These multi-dimensional NMR techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon resonances in the molecule. The chemical shifts observed are influenced by the electronic environment of each nucleus, providing further confirmation of the proposed structure.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations (through-bond coupling) | Identifies neighboring protons on the aromatic ring and potential couplings involving the methylene protons. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | Assigns carbon signals for the methyl, methylene, and protonated aromatic carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the connectivity of the entire carbon skeleton, including quaternary carbons. |

Solid-State NMR Applications for Understanding Molecular Conformation and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about molecular conformation, packing, and intermolecular forces. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state aalto.fi.

For this compound, ssNMR can be used to:

Distinguish between different polymorphic forms, as the distinct crystal packing in polymorphs leads to different chemical shifts. aalto.finih.gov

Characterize co-crystals by identifying intermolecular interactions, such as hydrogen bonding, through changes in the chemical shifts of the involved nuclei. ijprajournal.com

Probe the conformation of the acetic acid side chain relative to the phenyl ring in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in confirming the identity of this compound.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments coupled with HRMS provide detailed information about the molecule's structure through the analysis of its fragmentation patterns. When subjected to ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), the parent molecule breaks apart in a predictable manner. The resulting fragment ions are then analyzed to piece together the original structure. For instance, a common fragmentation pathway for phenylacetic acids involves the loss of the carboxyl group. The fragmentation patterns of all analytes in a sample can be acquired in parallel using two-dimensional mass spectrometry (2D MS) nih.gov.

| Ionization Technique | Information Provided | Expected Fragments for this compound |

| ESI-HRMS | Accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) | C₁₀H₁₂O₃ |

| EI-HRMS/MS | Fragmentation pattern | Fragments corresponding to the loss of H₂O, CO, and the entire acetic acid side chain. |

Infrared (IR) and Raman Spectroscopy in Probing Molecular Vibrations and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites specific molecular vibrations, providing a characteristic "fingerprint" of the compound.

For this compound, these techniques are used to identify key functional groups:

O-H Stretch : A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group on the phenyl ring and the carboxylic acid.

C=O Stretch : A strong, sharp absorption band around 1700-1760 cm⁻¹ in the IR spectrum is indicative of the carbonyl group in the carboxylic acid moiety.

C-O Stretch : Bands in the region of 1210-1320 cm⁻¹ can be attributed to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group.

Aromatic C-H and C=C Stretches : Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirm the presence of the aromatic ring.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum researchgate.net.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (hydroxyl and carboxylic acid) | 3200-3600 | IR |

| C=O Stretch (carboxylic acid) | 1700-1760 | IR, Raman |

| C-O Stretch | 1210-1320 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry, Conformation, and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise atomic positions can be determined.

This technique provides unambiguous information on:

Molecular Conformation : The exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles. For this compound, this would reveal the orientation of the acetic acid side chain with respect to the phenyl ring.

Intermolecular Interactions : The nature and geometry of non-covalent interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in the crystal lattice. The hydroxyl and carboxylic acid groups are expected to be involved in extensive hydrogen bonding networks.

Absolute Stereochemistry : For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters. While the parent compound is achiral, this would be relevant for chiral analogues.

Single-Crystal X-ray Diffraction Analysis of this compound Co-Crystals and Polymorphs

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, can be investigated using single-crystal X-ray diffraction. This technique is crucial for understanding the intermolecular interactions between this compound and a co-former molecule, which can influence physical properties like solubility and stability researchgate.netmdpi.com.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also studied using X-ray diffraction. Different polymorphs can exhibit distinct physical properties. Single-crystal X-ray diffraction can elucidate the precise crystal packing of each polymorphic form, while Powder X-ray Diffraction (PXRD) is often used to identify and differentiate between known polymorphs in bulk samples nih.govrigaku.comresearchgate.netnih.gov. The analysis of polymorphs is critical in pharmaceutical development to ensure the consistency and performance of a drug substance rigaku.comresearchgate.net.

Crystallographic Insights into Hydrogen Bonding Networks

In a study on the crystal structure of N-(2,6-dimethylphenyl)acetamide, X-ray diffraction revealed that the molecules are organized into chains and layers. researchgate.net These structures are primarily held together by N—H···O hydrogen bonds. researchgate.net This type of hydrogen bonding is a common and powerful non-covalent interaction that dictates the packing of molecules in the solid state. For this compound, which possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, the potential for extensive hydrogen bonding is even greater. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid group can form strong dimeric synthons (O—H···O) or catemeric chains, significantly influencing its melting point, solubility, and polymorphism. The steric hindrance from the two methyl groups on the phenyl ring would also play a crucial role in dictating the final crystal packing arrangement.

Chromatographic Methods for Purity Assessment, Separation, and Isolation in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity, identifying impurities, and isolating this compound in research and development. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound. Method development typically involves optimizing the separation of the main compound from any process-related impurities or degradation products.

For phenylacetic acid derivatives, reverse-phase (RP) HPLC is the most common approach. A typical method for a related compound, (2,4,6-Trimethylphenyl)acetic acid, utilizes a C18-type column, such as a Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The table below outlines a typical set of starting parameters for developing an HPLC method for impurity profiling of this compound, based on methods for analogous compounds. sielc.comnih.govsielc.com

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., ODS-H80), 150 mm x 4.6 mm, 4 µm | Provides hydrophobic stationary phase for separation of nonpolar to moderately polar analytes. |

| Mobile Phase | Acetonitrile/Water with 0.05-0.1% Acid (TFA or Phosphoric Acid) | Organic solvent (acetonitrile) controls retention; water is the weak solvent; acid suppresses analyte ionization. |

| Gradient/Isocratic | Gradient elution (e.g., 15% to 85% Acetonitrile) | Often preferred for impurity profiling to separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~228 nm or Diode Array Detector (DAD) | The phenyl ring provides strong UV absorbance. DAD allows for peak purity assessment. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |

This liquid chromatography method can be scaled up for the preparative separation to isolate impurities for further structural characterization. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, this compound is a polar, non-volatile compound due to its hydroxyl and carboxylic acid functional groups. Therefore, a derivatization step is essential to increase its volatility and thermal stability, making it amenable to GC-MS analysis. nih.gov

Derivatization chemically modifies the functional groups, reducing their polarity. nih.gov Common approaches for phenolic acids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert the acidic protons of the -OH and -COOH groups into trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters, respectively.

Alkylation/Esterification: Reagents such as alkyl chloroformates (e.g., ethyl chloroformate) can be used to derivatize the phenolic and carboxylic acid groups. researchgate.net This reaction can often be performed directly in an aqueous medium.

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample matrix, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This technique is particularly useful for identifying metabolites in biological samples or for detecting trace-level impurities that can be made volatile.

The table below summarizes the GC-MS approach for a compound like this compound.

| Step | Technique/Reagent | Purpose |

| 1. Derivatization | Silylation (e.g., BSTFA) or Alkylation (e.g., Ethyl Chloroformate) | To increase volatility and thermal stability by converting polar -OH and -COOH groups into nonpolar derivatives. nih.gov |

| 2. Separation | Gas Chromatography (GC) with a capillary column (e.g., Zebron™ ZB-WAXPLUS™) | To separate the analyte derivative from other volatile components in the sample mixture based on boiling point and polarity. |

| 3. Detection & Identification | Mass Spectrometry (MS) | To generate a mass spectrum based on the fragmentation pattern of the derivative, allowing for structural elucidation and confirmation. |

This GC-MS methodology enables the sensitive and specific analysis of this compound in complex matrices where its direct analysis by other means would be challenging. nih.gov

Investigations into the Biological and Biochemical Mechanisms of Action of 2 4 Hydroxy 2,6 Dimethylphenyl Acetic Acid

In vitro Cellular and Molecular Target Identification

No studies detailing the in vitro cellular and molecular targets of 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid have been identified.

Receptor Binding Studies in Defined Cellular Systems

There is no available information from receptor binding studies to define the cellular systems with which this compound may interact.

Enzyme Inhibition and Activation Assays for Mechanistic Understanding

Data from enzyme inhibition or activation assays for this compound are not present in the current scientific literature.

Protein-Ligand Interaction Profiling using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies using biophysical techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to profile the protein-ligand interactions of this compound.

Modulation of Cellular Pathways and Signaling Networks

Information regarding the modulation of cellular pathways and signaling networks by this compound is not available.

Effects on Gene Expression and Protein Synthesis in Cultured Cells

There are no research findings on the effects of this compound on gene expression and protein synthesis in cultured cells.

Analysis of Intracellular Signaling Cascades and Biomarkers

No analyses of intracellular signaling cascades or biomarkers affected by this compound have been reported in the scientific literature.

Mechanistic Studies on Specific in vitro Biological Responses

The biological activity of this compound, a substituted phenolic acetic acid, is explored through various in vitro models. These studies aim to elucidate the molecular mechanisms underlying its potential therapeutic and agricultural applications. The compound's structure, featuring a hydroxyl-substituted phenyl ring and a carboxylic acid moiety, suggests a potential for diverse biological interactions.

The structural characteristics of this compound, specifically the phenolic hydroxyl group, point towards potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.gov The antioxidant mechanism is often investigated using both chemical and cell-based assays. Common chemical assays include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which measure the compound's ability to donate a hydrogen atom or an electron to neutralize stable radicals. nih.govmdpi.com

In cell models, the antioxidant effect is often assessed by measuring the compound's ability to reduce intracellular reactive oxygen species (ROS) levels. Probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are used, which become fluorescent upon oxidation by ROS. nih.gov A reduction in fluorescence in the presence of the test compound indicates antioxidant activity. nih.gov The mechanism can involve direct scavenging of ROS or the upregulation of endogenous antioxidant systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). mdpi.com

The anti-inflammatory properties of aryl-acetic acid derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov In vitro assays using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed. In these models, the compound's ability to reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is quantified. nih.govmdpi.com The underlying mechanism often involves the inhibition of signaling pathways like the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammatory gene expression. mdpi.comnih.gov

Table 1: Common In Vitro Assays for Antioxidant and Anti-inflammatory Activity

| Activity | Assay Type | Principle | Typical Cell Model |

| Antioxidant | DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. mdpi.com | N/A (Chemical Assay) |

| Antioxidant | Cellular ROS Reduction | Uses fluorescent probes (e.g., DCFH-DA) to measure the reduction of intracellular ROS. nih.gov | RAW 264.7 Macrophages |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Measures the reduction of NO production in cells stimulated with an inflammatory agent like LPS. nih.gov | RAW 264.7 Macrophages |

| Anti-inflammatory | COX/LOX Enzyme Inhibition | Measures the direct inhibition of cyclooxygenase or lipoxygenase enzyme activity. nih.gov | N/A (Enzyme Assay) |

| Anti-inflammatory | Cytokine Production Inhibition | Measures the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. nih.gov | Human Monocytes |

Acetic acid and its derivatives have long been recognized for their antimicrobial properties. nih.gov The proposed mechanism of action for organic acids like this compound involves the disruption of microbial cell membranes. In their undissociated form, these lipophilic acids can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This process can disrupt metabolic functions and inhibit the growth of the microorganism.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Studies on acetic acid have demonstrated its effectiveness against a broad spectrum of both Gram-positive and Gram-negative bacteria, including common pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli. nih.govnih.gov For instance, acetic acid has shown MIC values ranging from 0.16% to 0.31% against various wound-infecting pathogens. nih.gov The presence of the phenolic group in this compound may enhance this activity, as phenolic compounds are also known to possess antimicrobial properties, often by denaturing proteins and disrupting cell wall integrity. frontiersin.org

Table 2: Minimum Inhibitory Concentrations (MIC) of Acetic Acid Against Various Pathogens

| Pathogen | Gram Stain | Reported MIC (μL/mL) |

| Coagulase-negative Staphylococcus | Positive | 0.05 ± 0.00 |

| Klebsiella pneumoniae | Negative | 0.10 ± 0.00 |

| Proteus vulgaris | Negative | 0.13 ± 0.04 |

| Enterococcus species | Positive | 0.25 ± 0.06 |

| Serratia marcescens | Negative | 0.17 ± 0.04 |

Data adapted from studies on acetic acid's antibacterial efficacy. nih.gov

The structure of this compound bears a resemblance to synthetic auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). unl.edunih.gov These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant. unl.edu At high concentrations, they induce uncontrolled and disorganized plant growth, leading to physiological stress, senescence, and ultimately, the death of susceptible plants, particularly broadleaf species. nih.govnih.gov

The mechanism of action in plant cell cultures or model organisms involves several processes. The primary action is the overstimulation of auxin-responsive genes, which disrupts normal cell division and elongation. uga.edu This leads to visible symptoms like leaf epinasty (downward curling) and stem curvature. nih.gov On a biochemical level, this uncontrolled growth is associated with the production of ROS, which causes oxidative damage to cellular components. nih.govresearchgate.net Furthermore, auxinic herbicides can interfere with photosynthesis by blocking electron transport in photosystem II and can disrupt nucleic acid and protein synthesis, leading to a complete metabolic collapse. nih.govuga.edu The selective nature of these herbicides, being more effective against dicots than monocots, is a key aspect of their agricultural use. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights from Synthesized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and testing analogues of this compound, researchers can identify key pharmacophores and optimize the compound for desired effects.

For this compound, several structural features are critical to its biological activities:

The Phenolic Hydroxyl (-OH) Group: This group is paramount for antioxidant activity. Its ability to donate a hydrogen atom is central to scavenging free radicals. The position and electronic environment of this group influence its efficacy. SAR studies might explore moving the hydroxyl group or adding more hydroxyl groups to the ring, though this does not always linearly increase activity. mdpi.com

The Acetic Acid (-CH₂COOH) Side Chain: This moiety is crucial for both anti-inflammatory and herbicidal activities. For anti-inflammatory action, the carboxylic acid group often interacts with active sites of enzymes like COX. nih.gov For herbicidal action, it mimics the carboxylate group of the natural auxin IAA, which is necessary for binding to auxin receptors. unl.edu Modifications, such as esterification or amidation, can significantly alter potency and selectivity.

The Methyl (-CH₃) Groups: The two methyl groups at positions 2 and 6 of the phenyl ring provide steric hindrance. This can influence how the molecule fits into an enzyme's active site, potentially enhancing selectivity for one target over another (e.g., COX-2 over COX-1). nih.gov In the context of herbicidal activity, these substitutions can affect the molecule's stability and resistance to metabolic degradation within the plant. nih.gov Varying the size and position of these alkyl groups can provide insights into the spatial requirements of the biological target. mdpi.com

Rational drug design uses the information from SAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, derivatives could be designed for several specific purposes:

Enhanced Anti-inflammatory Potency: To improve engagement with an enzyme like COX-2, the acetic acid side chain could be modified, or different substituents could be placed on the phenyl ring to exploit specific binding pockets in the enzyme's active site. nih.gov For example, adding a sulfonamide group, a feature present in the selective COX-2 inhibitor celecoxib, could be explored. nih.gov

Improved Antimicrobial Activity: To increase membrane permeability or intracellular activity, the lipophilicity of the molecule could be adjusted. This might be achieved by creating ester derivatives of the carboxylic acid group or by replacing the methyl groups with other alkyl or halogen substituents. frontiersin.org

Increased Herbicidal Selectivity: To design a more effective and selective herbicide, modifications could be made to enhance binding to the target auxin receptors in specific weed species while minimizing interaction with those in crop plants. This involves fine-tuning the steric and electronic properties of the phenyl ring and the acetic acid side chain. nih.gov

The process of rational design is iterative, involving cycles of design, chemical synthesis, and biological testing to progressively refine the molecular structure for optimal engagement with the intended biological target. nih.govmdpi.com

Computational Chemistry and in Silico Approaches in the Study of 2 4 Hydroxy 2,6 Dimethylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational efficiency. By calculating the electron density of a molecule, DFT can determine its ground-state energy and, consequently, its most stable three-dimensional structure.

A DFT-based geometry optimization of 2-(4-hydroxy-2,6-dimethylphenyl)acetic acid would provide precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's lowest energy conformation and is the foundation for further computational analysis.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The predicted vibrational modes can be correlated with experimentally obtained spectra to confirm the compound's structure.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and represents typical values that would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory. Actual values would be dependent on the specific computational parameters used.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| O-H (carboxyl) | ~0.98 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-H (hydroxyl) | ~109° | |

| O=C-O (carboxyl) | ~125° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

| H-O-C-C (hydroxyl) | Variable | |

| O=C-O-H (carboxyl) | ~0° or ~180° |

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Orbital Theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. The HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group, indicating this as a probable site for electrophilic attack. The LUMO may be distributed over the carboxylic acid group, suggesting this region is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, highlighting their roles as hydrogen bond acceptors. A positive potential would be expected around the hydrogen atoms of these groups, indicating their function as hydrogen bond donors. This analysis provides a roadmap for the non-covalent interactions that govern the molecule's binding to biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Hypothesized Molecular Targets

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring these conformations based on their predicted binding affinity.

Given the anti-inflammatory properties of some structurally related compounds, potential molecular targets for this compound could include enzymes such as cyclooxygenases (COX-1 and COX-2) or 5-lipoxygenase (5-LOX). A molecular docking study would predict the binding pose of the compound within the active site of these enzymes and estimate the binding energy, which is an indicator of binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothesized Target (Note: This data is hypothetical and for illustrative purposes only.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Gln558 | Hydrogen Bond, Hydrophobic |

Conformational Dynamics of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of both the ligand and its target protein over time. An MD simulation of this compound in a simulated biological environment, such as a water box with physiological ion concentrations, would reveal its conformational flexibility.

When the compound is simulated in complex with a protein target, MD can assess the stability of the docked pose obtained from molecular docking. The simulation can reveal how the ligand and protein adapt to each other's presence, the stability of key interactions over time, and the role of water molecules in mediating these interactions. This provides a more realistic and detailed picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. For a compound such as this compound, QSAR models can elucidate the key structural determinants of its activity, guide the synthesis of more potent analogs, and predict the activity of novel, unsynthesized compounds.

A typical QSAR study on a series of phenylacetic acid derivatives, including this compound, would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties. Multiple Linear Regression (MLR) is a commonly employed statistical method to build the QSAR model, which takes the form of a mathematical equation correlating the descriptors with the biological activity.

The predictive power and robustness of a QSAR model are assessed through rigorous internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), which measures the goodness-of-fit; the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability through techniques like leave-one-out (LOO) cross-validation; and the root mean square error (RMSE), which indicates the deviation between predicted and observed values. A reliable QSAR model will have a high R² and Q² (typically > 0.6) and a low RMSE.

For a hypothetical QSAR model developed for a series of phenylacetic acid derivatives, the following table illustrates the kind of data and statistical validation that would be expected.

| Model | Descriptors | R² | Q² (LOO) | RMSE | F-statistic |

|---|---|---|---|---|---|

| Phenylacetic Acid Model 1 | LogP, Molar Refractivity, Dipole Moment | 0.85 | 0.78 | 0.21 | 112.5 |

In the context of this compound, specific descriptors would be crucial in determining its activity. For instance, the hydroxyl group (-OH) can act as a hydrogen bond donor, which can be quantified by descriptors related to hydrogen bonding potential. The two methyl groups (-CH₃) contribute to the steric bulk and lipophilicity of the molecule, which would be captured by steric and hydrophobicity descriptors, respectively. The carboxylic acid moiety is a key feature, influencing both the electronic properties and the potential for ionic interactions.

By analyzing the coefficients of each descriptor in the QSAR equation, researchers can infer the mechanism of action. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing the hydrophobicity of the molecule could lead to enhanced biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. This information is invaluable for the optimization of the this compound scaffold, guiding chemists in designing new derivatives with improved potency and selectivity.

De Novo Design Strategies Guided by the Scaffold of this compound for Research Probes

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch or by elaborating on a known molecular scaffold. The structure of this compound provides an excellent starting point, or scaffold, for the de novo design of new research probes. These probes can be used to investigate biological pathways or to validate new drug targets.

Two primary de novo design strategies are particularly relevant for leveraging the this compound scaffold: fragment-based growing and scaffold decoration.

Fragment-Based Growing: This approach involves identifying a core fragment that binds to a target of interest and then computationally "growing" the molecule by adding new chemical moieties. In this case, the this compound structure can be dissected into key fragments: the substituted phenyl ring and the acetic acid side chain. If, for instance, the substituted phenyl ring is identified as a crucial binding element, computational algorithms can explore a vast chemical space to find optimal linkers and functional groups to attach to this core, thereby generating novel molecules with potentially higher affinity and specificity for the target.

Scaffold Decoration: This strategy focuses on modifying the existing scaffold by adding or substituting functional groups at various positions. For the this compound scaffold, several positions are amenable to modification. The hydroxyl group on the phenyl ring could be converted to an ether or an ester to modulate its hydrogen bonding capacity and lipophilicity. The methyl groups could be replaced with other alkyl groups or halogens to fine-tune the steric and electronic properties of the ring. Furthermore, the carboxylic acid moiety could be transformed into an amide, ester, or other bioisosteres to alter its pharmacokinetic profile and target interactions.

The following table outlines potential modifications to the this compound scaffold in a de novo design context.

| Modification Site | Original Group | Potential Modifications | Anticipated Effect |

|---|---|---|---|

| 4-position of phenyl ring | -OH | -OCH₃, -F, -NH₂ | Modulation of hydrogen bonding and electronics |

| 2,6-positions of phenyl ring | -CH₃ | -C₂H₅, -Cl, -CF₃ | Alteration of steric bulk and lipophilicity |

| Acetic acid moiety | -COOH | -COOCH₃, -CONH₂, Tetrazole | Modification of acidity, polarity, and metabolic stability |

These de novo design strategies, guided by the this compound scaffold, enable the systematic exploration of chemical space to generate novel compounds. The designed molecules can then be synthesized and tested, providing a powerful iterative cycle of design, synthesis, and evaluation for the discovery of new research probes and potential therapeutic agents.

Analytical Methodologies for the Detection and Quantification of 2 4 Hydroxy 2,6 Dimethylphenyl Acetic Acid in Research Matrices

Development and Validation of Chromatographic Assays for Biological Research Samples (e.g., cell lysates, culture media)

Chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for quantifying small molecules in complex biological matrices due to their high selectivity and sensitivity. nih.govresearchgate.net The development of such an assay for 2-(4-Hydroxy-2,6-dimethylphenyl)acetic acid would involve several critical steps.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix (e.g., cell lysates, culture media) and removing interfering substances like proteins and lipids. researchgate.net Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For instance, a simple one-step protein precipitation method using a solvent like acetonitrile (B52724) can be effective for initial method development. nih.gov SPE offers the potential for cleaner extracts and analyte concentration, which can improve sensitivity. researchgate.net

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) system is typically employed. A C18 column is a common starting point for separating moderately polar compounds like this compound. nih.gov Method development involves optimizing the mobile phase composition (e.g., a gradient of water with an acidifier like formic acid and an organic solvent like methanol (B129727) or acetonitrile) and flow rate to achieve a sharp peak shape and adequate separation from matrix components. nih.govnih.gov

Detection: Mass spectrometry is the preferred detection method for its high specificity. The instrument would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored for quantification. nih.gov A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response. nih.gov

The table below illustrates a hypothetical set of parameters for a validated LC-MS/MS assay for this compound.

| Parameter | Value / Condition |

| Instrument | Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Run Time | 3.0 min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Analyte) | Hypothetical m/z 195.1 > 135.1 |

| MRM Transition (IS) | Hypothetical m/z 201.1 > 141.1 (for a d6-labeled IS) |

Spectrophotometric and Fluorometric Detection Methods in Mechanistic Studies

For high-throughput screening or mechanistic studies where the cost and complexity of LC-MS/MS are prohibitive, spectrophotometric (UV-Vis) and fluorometric methods offer simpler, faster alternatives. nih.gov

UV-Vis Spectrophotometry: This technique relies on the principle that the analyte absorbs light at a specific wavelength. Due to its phenolic ring, this compound is expected to have a characteristic UV absorbance profile. A method could be developed by scanning a pure standard of the compound in a suitable solvent (e.g., methanol or ethanol) to determine its wavelength of maximum absorbance (λmax). Quantification is then achieved by measuring the absorbance of samples at this λmax and comparing it to a standard curve. While less selective than chromatography, this method is inexpensive and rapid, making it suitable for analyzing relatively simple matrices or for monitoring reaction kinetics. nih.gov

Fluorometric Detection: If the native compound exhibits fluorescence, a highly sensitive and selective fluorometric assay can be developed. This involves determining the optimal excitation and emission wavelengths. If the compound is not naturally fluorescent, derivatization with a fluorescent tag can be employed. This approach can significantly enhance sensitivity and selectivity over standard absorbance-based methods.

The table below shows hypothetical data for a UV-Vis spectrophotometric method.

| Concentration (µg/mL) | Absorbance at λmax (AU) |

| 5 | 0.102 |

| 10 | 0.205 |

| 25 | 0.511 |

| 50 | 1.015 |

| 75 | 1.498 |

Electrochemical Sensor Development for Real-Time Monitoring in Research Applications

Electrochemical sensors provide a powerful platform for the real-time monitoring of chemical species, which can be invaluable in research applications such as studying enzymatic reactions or cellular release processes. mdpi.com The development of a sensor for this compound would likely be based on the electrochemical oxidation of its phenolic hydroxyl group. researchgate.net

A typical electrochemical sensor consists of a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). mdpi.com The key to a selective sensor lies in the modification of the working electrode's surface. mdpi.com Materials like carbon nanotubes, graphene, or metallic nanoparticles can be used to modify a glassy carbon electrode (GCE), enhancing its surface area, catalytic activity, and electron transfer kinetics. nih.govnih.gov

Detection would be performed using techniques like cyclic voltammetry (CV) to characterize the electrochemical behavior of the compound, and more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for quantification. mdpi.comnih.gov These methods offer high sensitivity, a wide linear range, and rapid response times, making them suitable for real-time measurements. nih.gov

The following table outlines potential characteristics of a developed electrochemical sensor.

| Parameter | Characteristic |

| Electrode Type | Graphene-modified Glassy Carbon Electrode |

| Detection Principle | Oxidation of the phenolic hydroxyl group |

| Analytical Technique | Differential Pulse Voltammetry (DPV) |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.03 µM |

| Response Time | < 5 seconds |

Comprehensive Method Validation Parameters: Selectivity, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision in Research Contexts

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible data. globalresearchonline.netscispace.com The key parameters, often defined by guidelines from bodies like the International Council for Harmonisation (ICH), are outlined below. globalresearchonline.netfda.gov

Selectivity (or Specificity): This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatography, this is demonstrated by showing that the analyte peak is free from interfering peaks at its retention time. researchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. apvma.gov.au It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression of the response versus concentration. A correlation coefficient (r²) close to 1.0 is desired. scispace.comresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. apvma.gov.au It is often estimated based on the signal-to-noise ratio, typically 3:1. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. apvma.gov.au The LOQ is often determined at a signal-to-noise ratio of 10:1 or as the lowest concentration on the standard curve that meets accuracy and precision criteria. researchgate.netapvma.gov.au

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and expressing the results as a percentage of recovery. apvma.gov.au

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). globalresearchonline.net

The table below summarizes typical acceptance criteria for these validation parameters in a bioanalytical research context.

| Parameter | Metric | Typical Acceptance Criteria |

| Selectivity | No interference at analyte retention time | Peak response in blank <20% of LLOQ |

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |

| LOD | Signal-to-Noise Ratio | ~3:1 |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

| Accuracy | % Recovery | 85-115% (80-120% at LOQ) |

| Precision | Relative Standard Deviation (%RSD) | ≤ 15% (≤ 20% at LOQ) |

Characterization of Impurities and Related Substances in Research Syntheses

During the chemical synthesis of this compound, various impurities and related substances can be formed. researchgate.net Identifying and characterizing these compounds is crucial for ensuring the purity of the final research compound and understanding the reaction process. researchgate.net

Potential sources of impurities include:

Unreacted Starting Materials: Residual amounts of 2,6-dimethylphenol (B121312) or other reagents used in the synthesis.

Intermediates: In a multi-step synthesis, intermediates may carry over into the final product.